molecular formula C16H17BrN2O3 B267355 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide

5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide

カタログ番号 B267355
分子量: 365.22 g/mol
InChIキー: RFGBJKMOWUTFBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide is a synthetic compound that has shown potential in scientific research. It is commonly referred to as BAY 73-6691 and is classified as a selective and potent inhibitor of phosphodiesterase 9 (PDE9).

作用機序

BAY 73-6691 selectively inhibits 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide, BAY 73-6691 increases cGMP levels, which can lead to increased blood flow and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that BAY 73-6691 can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. Additionally, BAY 73-6691 has been shown to improve cardiac function in animal models of heart failure.

実験室実験の利点と制限

One advantage of using BAY 73-6691 in lab experiments is its selectivity for 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide, which reduces the potential for off-target effects. However, its potency may also be a limitation, as high concentrations may be required to achieve the desired effects. Additionally, the cost of BAY 73-6691 may be prohibitive for some research groups.

将来の方向性

There are several potential future directions for research on BAY 73-6691. One area of interest is its potential use in combination with other drugs for the treatment of neurological and psychiatric disorders. Another area of interest is the development of more potent and selective 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide inhibitors based on the structure of BAY 73-6691. Finally, further studies are needed to fully understand the mechanism of action of BAY 73-6691 and its potential effects on other physiological systems.

合成法

The synthesis of BAY 73-6691 involves several steps, starting with the reaction of 5-bromo-2-furancarboxylic acid with thionyl chloride to form 5-bromo-2-furancarbonyl chloride. This intermediate is then reacted with 3-(sec-butylamino)benzoic acid to form the key intermediate, 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide. The final product is obtained after purification and characterization.

科学的研究の応用

BAY 73-6691 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension.

特性

製品名

5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide

分子式

C16H17BrN2O3

分子量

365.22 g/mol

IUPAC名

5-bromo-N-[3-(butan-2-ylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H17BrN2O3/c1-3-10(2)18-15(20)11-5-4-6-12(9-11)19-16(21)13-7-8-14(17)22-13/h4-10H,3H2,1-2H3,(H,18,20)(H,19,21)

InChIキー

RFGBJKMOWUTFBA-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)Br

正規SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。